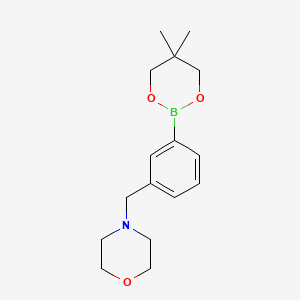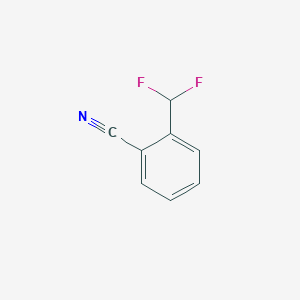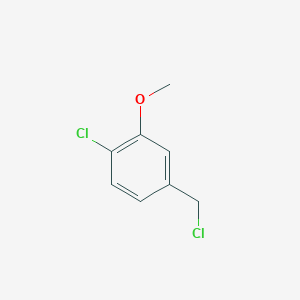
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene
Vue d'ensemble
Description
1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene is a chemical compound with the molecular formula C8H8FNO3 . It has a molecular weight of 185.15 . The IUPAC name for this compound is 1-fluoro-3-methoxy-5-methyl-2-nitrobenzene .
Molecular Structure Analysis
The molecular structure of 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene consists of a benzene ring substituted with a fluoro, a methoxy, a methyl, and a nitro group . The exact positions of these substituents on the benzene ring can be determined by the numbering of the compound’s IUPAC name .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on related compounds, such as 2-Fluoro-4-bromobiphenyl, highlights the development of practical synthesis methods for compounds with fluoro, methoxy, methyl, and nitro groups. These methods aim to overcome challenges associated with cost, toxicity, and yield, suggesting that similar strategies could be applied to 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene for its efficient synthesis and potential applications in medicinal chemistry and material science (Qiu et al., 2009).
Pharmaceutical Applications
The structural motifs present in 1-Fluoro-2-methoxy-5-methyl-3-nitrobenzene, such as fluoro, methoxy, and nitro groups, are known to influence the biological activity of pharmaceutical compounds. A review on the structure-activity relationship of antimetastatic compounds shows that the presence of these functional groups can have antimigration and antiproliferation activities, which are critical in cancer therapy (Liew et al., 2020).
Material Science Applications
Compounds with nitro groups, such as nitroaromatics, are extensively studied for their applications in sensing, particularly for detecting explosives. Research on nanostructured luminescent micelles for sensing nitroaromatic and nitramine explosives demonstrates the potential of functional materials incorporating nitro groups for environmental and security applications (Paria et al., 2022).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-fluoro-2-methoxy-5-methyl-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c1-5-3-6(9)8(13-2)7(4-5)10(11)12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWSBCXFFPZMRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)





![4-(2-Chloro-6-((4-methylpiperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1456921.png)





![2,3,4,5-Tetrahydropyrido[3,2-f][1,4]oxazepine](/img/structure/B1456931.png)